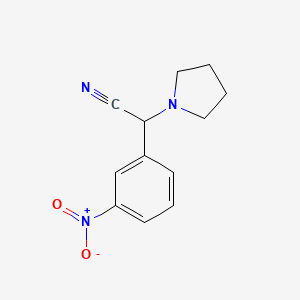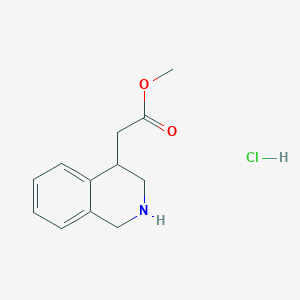![molecular formula C21H20BrN3O B2926389 [3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone CAS No. 955976-18-8](/img/structure/B2926389.png)
[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone, also known as BPPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Chemical inhibitors targeting cytochrome P450 (CYP) isoforms play a crucial role in assessing drug-drug interactions (DDIs) potential by evaluating the metabolism of coadministered drugs. The selectivity and potency of such inhibitors, including structures similar to the specified compound, are vital for determining specific CYP isoforms' involvement in drug metabolism. This is instrumental in predicting DDIs and enhancing the safety and efficacy of pharmacological interventions (Khojasteh et al., 2011).
Antibody Development for Environmental and Food Analysis
Antibodies, including those that may be developed against compounds similar to "[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone," have been extensively used in environmental research and food safety. They serve as analytical tools in assays designed for detecting harmful substances in food and environmental samples, demonstrating the compound's potential in improving public health safety standards (Fránek & Hruška, 2018).
Synthesis and Applications of Phosphonic Acids
Research into phosphonic acids, which share structural features with the compound , reveals its importance across various domains, including drug development, material science, and analytical chemistry. These applications range from bioactive properties, bone targeting, supramolecular materials design, to surface functionalization, highlighting the compound's versatility and potential for interdisciplinary research (Sevrain et al., 2017).
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Another compound, Emrusolmin, which has a similar structure, targets Tau and alpha-synuclein .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets to inhibit pathogenic protein accumulation and neurodegeneration .
Biochemical Pathways
Similar compounds have been shown to suppress oligomer formation in vitro and in vivo, suggesting that they may affect protein aggregation pathways .
Pharmacokinetics
A study on a similar compound, 1−(3′−bromophenyl)−heliamine (bh), focused on its pharmacokinetic characterization and the identification of its metabolites, both in vitro and in vivo .
Result of Action
Similar compounds have been shown to improve survival in mouse models of α-synuclein and prion disease .
Action Environment
It’s worth noting that similar compounds have been shown to be effective even when treatment began after symptoms developed .
properties
IUPAC Name |
[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O/c22-17-9-7-8-16(14-17)20-19(21(26)24-12-5-2-6-13-24)15-25(23-20)18-10-3-1-4-11-18/h1,3-4,7-11,14-15H,2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICIQOSVVJMIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2926309.png)



![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2926318.png)

![2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbaldehyde](/img/structure/B2926320.png)


![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2926324.png)
![5-(pyridin-4-yl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B2926327.png)
![N-[(4-methylphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2926328.png)
![2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N-(4-fluorophenyl)acetamide](/img/structure/B2926329.png)